4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
4-(2-methoxyethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-15-9(16)4-3-8-10(12-5-6-17-2)13-7-14-11(8)15/h3-4,7H,5-6H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPZWSUWGOUOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(N=CN=C21)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of microwave-assisted synthesis to improve reaction efficiency .
Chemical Reactions Analysis
4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold for the development of biologically active compounds, including kinase inhibitors and other therapeutic agents . In medicinal chemistry, it has been explored for its potential to inhibit various tyrosine kinases, making it a promising candidate for anticancer drug development . Additionally, it has applications in the synthesis of other heterocyclic compounds through microwave-assisted methods .
Mechanism of Action
The mechanism of action of 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways by catalyzing the transfer of phosphate groups from ATP to tyrosine residues in proteins. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways associated with diseases like cancer .
Comparison with Similar Compounds
Similar compounds to 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one include other pyrido[2,3-d]pyrimidine derivatives, such as 7-deazaadenines and pyrrolo[2,3-d]pyrimidines . These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for targeted drug design and development.
Biological Activity
4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound that has garnered attention for its potential biological activity, particularly as an inhibitor of receptor-interacting protein kinase 2 (RIPK2) and in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic structure. Its synthesis typically involves multi-step processes that include the introduction of various substituents to enhance biological activity. For example, the synthesis of related compounds often starts with commercially available precursors and employs various reagents and conditions to yield the desired derivatives .
This compound primarily functions as a RIPK2 kinase inhibitor . RIPK2 is involved in immune response signaling pathways, particularly in the activation of nuclear factor κ-light chain enhancer of activated B cells (NF-κB). Inhibition of RIPK2 can modulate inflammatory responses and has implications in treating autoimmune diseases and certain cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against RIPK2 with varying potency depending on structural modifications. For instance, compounds derived from this scaffold have shown IC50 values in the low micromolar range against RIPK2 . The biological evaluation often includes assays using cell lines such as U2OS/NOD2 to assess chemokine responses and cellular signaling pathways activated by L18-MDP stimulation .
Pharmacokinetics
Pharmacokinetic studies indicate that after intraperitoneal administration at a dose of 10 mg/kg, the compound showed a half-life (t1/2) of approximately 3.4 hours and a clearance rate (Cl) of 45 mL/min/kg. These parameters suggest moderate bioavailability and potential for therapeutic application .
Case Studies
Several case studies have highlighted the potential therapeutic benefits of this compound:
- Cancer Treatment : In experimental models of cancer, this compound has been shown to inhibit tumor growth by disrupting signaling pathways crucial for cancer cell survival. Its selective inhibition of RIPK2 has been linked to reduced proliferation in various cancer cell lines.
- Autoimmunity : The modulation of immune responses through RIPK2 inhibition presents opportunities for treating autoimmune conditions. Experimental data indicate that treatment with this compound can lead to decreased inflammation markers in animal models.
Comparative Biological Activity
| Compound | Target Kinase | IC50 (µM) | Half-Life (h) | Clearance (mL/min/kg) |
|---|---|---|---|---|
| This compound | RIPK2 | ~0.5 | 3.4 | 45 |
| Other pyrido derivatives | Various | Varies | Varies | Varies |
Q & A
Q. What synthetic methodologies are effective for constructing the pyrido[2,3-d]pyrimidin-7(8H)-one core structure?
The scaffold is synthesized via two primary strategies:
- Pyrimidine-based routes : Cyclization of substituted pyrimidines (e.g., 4-amino-5-bromopyrimidines) or guanidine systems with tetrahydropyridine intermediates. Substituents at C6 (aryl/alkyl) and N8 (methyl/ethyl) are introduced during cyclization .
- Pyridone-based routes : Dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones using NaH or Na₂SeO₃ in DMSO under aerobic conditions, enabling oxidation to unsaturated systems .
Key Optimization : Microwave-assisted reactions (e.g., 80°C, 1 hour in DMF) improve yields for amine substitutions at C2, while preparative HPLC (H₂O/ACN with 0.1% TFA) ensures purity .
Q. How do structural modifications at the N8 position influence kinase inhibition potency and selectivity?
N8 alkyl/aryl groups critically modulate kinase binding:
- Methyl/ethyl groups : Enhance steric compatibility with hydrophobic pockets in kinases like MST3/4 or p38α. For example, 8-methyl derivatives show improved IC₅₀ values (25 nM for p38α) due to reduced steric clash .
- 4-Aminobutyl substituents : Form salt bridges with Asp174 (DFG motif) and hydrogen bonds with Asn161/Ala160 in MST3/4, boosting selectivity over off-target kinases (Table 1) .
Table 1 : Selectivity profiles of N8-modified inhibitors (IC₅₀, nM)
| Kinase | 8-Methyl Derivative | 4-Aminobutyl Derivative |
|---|---|---|
| MST3/4 | 120 | 25 |
| p38α | 25 | 150 |
| WEE2 | 380 | 45 |
| Data from enzymatic assays and crystallographic studies . |
Advanced Research Questions
Q. What strategies resolve conflicting data between biochemical assays and cellular efficacy in pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?
Discrepancies arise from off-target effects or cellular uptake limitations. Methodological approaches include:
- Orthogonal validation : Combine Z’-Lyte kinase assays (biochemical IC₅₀) with cellular phosphorylation assays (e.g., CDK1 inhibition in oocytes) .
- Metabolite profiling : Identify active metabolites (e.g., primary amine or N-oxide derivatives) via HPLC-MS to explain prolonged cellular activity despite rapid plasma clearance .
- Structural tweaks : Introduce polar groups (e.g., 2-hydroxyethyl at C2) to improve solubility, as seen in pamapimod (oral bioavailability >60%) .
Q. How do advanced NMR and X-ray crystallography techniques elucidate binding modes of C4-modified derivatives?
- X-ray crystallography : Reveals interactions like salt bridges (e.g., 4-aminobutyl-Asp174 in MST3/4) and π-π stacking with Phe residues in kinase pockets (Figure 4 in ).
- ¹H/¹³C NMR : Characterizes regioselectivity in substitutions (e.g., δ 8.56 ppm for C2-NH in DMSO-d₆ confirms amine orientation) .
Challenge : C4 modifications often face steric hindrance. Solution: Use bulky substituents (e.g., 2,6-dichlorophenyl at C6) to preorganize the scaffold for C4 functionalization .
Q. What computational and experimental approaches optimize selectivity against homologous kinases (e.g., WEE1 vs. WEE2)?
- Virtual screening : Prioritize compounds with predicted ΔG < -9 kcal/mol for WEE2 over WEE1 using homology models .
- Kinase panel profiling : Test >50 kinases (e.g., CDK4/6, Src) to identify off-target hits. For example, compound 63 shows >100-fold selectivity for PDGFr over EGFR .
- Alanine scanning mutagenesis : Identify critical residues (e.g., gatekeeper Met109 in WEE2) for selective inhibitor design .
Q. How are metabolic stability and pharmacokinetic (PK) properties improved in preclinical candidates?
- Prodrug strategies : Mask polar groups (e.g., tert-butyl esters) to enhance absorption, followed by enzymatic cleavage in vivo .
- PK optimization : Adjust logP (2–4) via substituent tuning (e.g., fluorophenoxy groups reduce CYP450 metabolism). Compound 63 achieves a plasma half-life of 4.2 hours in rats .
Q. What role do substituents at C2 play in modulating ATP-competitive binding?
C2 amines engage in critical H-bonding:
- 2-((2-Isopropoxyethyl)amino) : Forms H-bonds with kinase hinge regions (e.g., Met109 in p38α), conferring nanomolar potency .
- 2-((4-Morpholinophenyl)amino) : Enhances solubility via morpholine’s polarity while maintaining ATP-pocket occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
